(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
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Description
(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide, also known as A-836339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily found in the immune system and are involved in regulating inflammation and immune response. A-836339 has shown promise in various scientific research applications, including pain relief, inflammation, and cancer treatment.
Scientific Research Applications
Crystal Structure and Computational Study :
- The molecular structure and characteristics of a similar compound, "ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate", were determined using X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy. This study highlights the compound's crystal structure and offers insights into its physical and chemical properties (Prasanth et al., 2015).
Synthesis of Derivatives and Potential Therapeutic Applications :
- A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their potential anti-ulcer activities. This suggests the compound's derivatives can be modified for specific therapeutic applications (Hosokami et al., 1992).
Chemical Reactivity and Bond Formation :
- Research on iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborates, involving compounds with a similar structure, highlights the potential of using this compound in complex chemical synthesis processes (Ilies et al., 2017).
Synthesis and Structural Analysis :
- The synthesis and structural analysis of "ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate", a structurally similar compound, offers insights into the methods and techniques applicable for synthesizing and analyzing compounds like "(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide" (Johnson et al., 2006).
Unique Properties and Applications in Polymerization :
- Research on chiral diaminophenoxy proligands and their zinc ethyl complexes demonstrates the unique reactivity of such compounds and their application in polymerization processes, relevant to the field of material science (Labourdette et al., 2009).
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-24-17-7-3-13(11-18(17)25-2)9-10-22-19(23)8-5-14-4-6-15(20)12-16(14)21/h3-8,11-12H,9-10H2,1-2H3,(H,22,23)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUSGXPILUYUCC-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
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